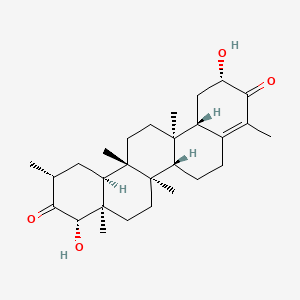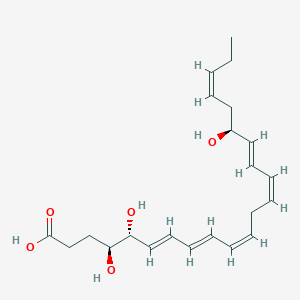
(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid is a metabolite derived from arachidonic acid. It is part of the epoxygenase pathway and is known for its role in various physiological processes. This compound is a type of eicosanoid, which are signaling molecules that exert complex control over many bodily systems, primarily in inflammation and immunity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the epoxy group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to maintain the integrity of the double bonds.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. large-scale synthesis can be achieved through optimized epoxidation processes using high-purity arachidonic acid and efficient catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Hydrolysis: The epoxy group can be hydrolyzed to form vicinal diols.
Reduction: Reduction reactions can convert the epoxy group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
Dihydroxy derivatives: Formed through oxidation.
Vicinal diols: Result from hydrolysis of the epoxy group.
Alcohols: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and regulation of inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions like Alzheimer’s disease due to its anti-inflammatory properties.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with specific receptors and enzymes involved in the epoxygenase pathway. It acts as a signaling molecule, modulating various physiological processes such as inflammation, vasodilation, and platelet aggregation. The molecular targets include cytochrome P450 enzymes and specific eicosanoid receptors, which mediate its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14,15-Dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid: A dihydroxy derivative with similar biological activities.
11,12-Epoxy-5Z,8Z,14Z-eicosatrienoic acid: Another epoxygenase pathway metabolite with distinct physiological roles.
Uniqueness
(+/-)14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid is unique due to its specific position of the epoxy group and its potent biological activities. It has a distinct role in modulating inflammation and vascular functions, making it a valuable compound for research in these areas.
Eigenschaften
CAS-Nummer |
131339-24-7 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(5Z,8Z,11Z)-13-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1 |
InChI-Schlüssel |
RGZIXZYRGZWDMI-IXQKDQKQSA-N |
SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Isomerische SMILES |
CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Kanonische SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Aussehen |
Assay:≥90%A solution in ethanol |
Synonyme |
(±)14,15 EEQ; (±)14,15-epoxy Eicosatetraenoic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)




